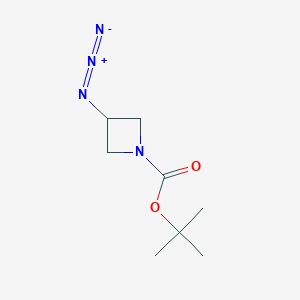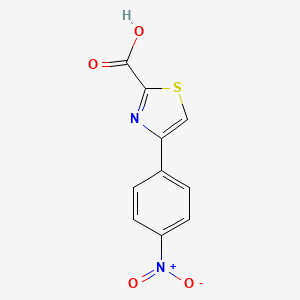
4-(3-Methoxyphenyl)oxane-4-carboxylic acid
Overview
Description
4-(3-Methoxyphenyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C13H16O4 . It has a molecular weight of 236.27 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid . The InChI code is 1S/C13H16O4/c1-16-11-4-2-10(3-5-11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound has a melting point of 162-164°C . It is a solid substance stored at room temperature .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The chemical behavior of similar methoxyphenyl compounds under various conditions has been studied extensively. For instance, the reaction of 4-methoxyacetophenone with diethyl oxalate produced 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione, illustrating the potential of methoxyphenyl compounds in complex organic synthesis and structural formation (Nye, Turnbull, & Wikaira, 2013).
Applications in Corrosion Inhibition
- Methoxyphenyl derivatives have been studied as corrosion inhibitors. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole showed high efficiency as a corrosion inhibitor for mild steel in sulfuric acid media, highlighting the protective potential of methoxyphenyl compounds in industrial applications (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Pharmaceutical and Biological Applications
- The structural similarity of 4-(3-Methoxyphenyl)oxane-4-carboxylic acid to other methoxyphenyl compounds suggests potential in pharmaceutical research. For example, antimicrobial and antioxidant activities were observed in ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, indicating the scope for methoxyphenyl derivatives in drug development and therapeutic applications (Raghavendra et al., 2016).
Material Science and Optics
- In the field of material science, methoxyphenyl compounds have shown potential in developing nonlinear optical materials. An example is the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, which demonstrates the applicability of such compounds in optical technologies (Tamer et al., 2015).
Safety and Hazards
The safety data sheet indicates that if inhaled, the person should be moved to fresh air and kept comfortable for breathing . If it comes into contact with skin or hair, contaminated clothing should be removed immediately and the skin should be rinsed with water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .
properties
IUPAC Name |
4-(3-methoxyphenyl)oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-11-4-2-3-10(9-11)13(12(14)15)5-7-17-8-6-13/h2-4,9H,5-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSSMXYQFFSRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3041946.png)




![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B3041956.png)
![1-[4-(1H-pyrrol-1-yl)phenyl]-1-ethanol](/img/structure/B3041958.png)


